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A Comparative Guide to the Immunomodulatory Effects of Deoxynivalenol (DON) and its

Metabolite DOM-1

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, and its de-

epoxidized metabolite, deepoxy-deoxynivalenol (DOM-1), exhibit markedly different

interactions with the immune system. This guide provides a comprehensive comparison of their

immunomodulatory effects, supported by experimental data, detailed protocols, and signaling

pathway diagrams to aid researchers, scientists, and drug development professionals in

understanding their distinct biological activities.

Executive Summary
Deoxynivalenol is a potent immunomodulator, capable of exerting both immunostimulatory and

immunosuppressive effects depending on the dose and duration of exposure. Its toxicity is

largely attributed to its ability to bind to the ribosome, inducing a "ribotoxic stress response" that

activates key signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.

This can lead to altered immune cell proliferation, viability, and cytokine production. In stark

contrast, its metabolite DOM-1, formed by microbial de-epoxidation in the digestive tract, is

significantly less toxic. The absence of the epoxide group in DOM-1 prevents it from binding to

the ribosome, thereby abrogating the ribotoxic stress response and resulting in minimal to no

immunomodulatory effects at concentrations where DON is highly active.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1670184?utm_src=pdf-interest
https://www.benchchem.com/product/b1670184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Quantitative Comparison of DON
and DOM-1
The following tables summarize the differential effects of DON and DOM-1 on key

immunological parameters as reported in various in vitro studies.

Table 1: Effect on Immune Cell Proliferation

Cell Type Stimulant Compound
Concentrati
on

Effect on
Proliferatio
n

Citation

Porcine

PBMCs

Concanavalin

A (ConA)
DON 0.8 µM

Significant

reduction in

CD4+, CD8+,

and γδ T cell

proliferation

[1]

DON 1.6 µM

Abolished

proliferation

in all T-cell

subsets

[2]

DOM-1 16 µM
No significant

effect
[1][2]

Porcine B-

cells

R848 /

Pam3Cys-

SKKKK

DON 0.4 - 1.6 µM

Significant

reduction in

total B-cell

and B-cell

subset

proliferation

[1]

DOM-1 1.6 - 16 µM
No reducing

effect
[1]

Table 2: Effect on Cytokine and Mediator Production
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Cell Type Stimulant
Compoun
d

Concentr
ation

Cytokine/
Mediator

Effect Citation

Mouse

Macrophag

es (RAW

264.7)

Lipopolysa

ccharide

(LPS)

DON 0.42 µM IL-6

Significant

increase

(23%)

[3]

DON 0.84 µM IL-6

Significant

increase

(36%)

[3]

DON 0.84 µM
Nitric

Oxide (NO)

Significant

decrease

(66.2%)

[3][4]

DON
up to 0.84

µM
TNF-α

No

significant

effect

[3][4]

DOM-1
up to 1.74

µM

IL-6, TNF-

α, NO

No

significant

effect

[3]

Porcine

CD4+ T-

cells

ConA DON 0.8 µM
IFN-γ,

TNF-α

Increased

frequency

of

producing

cells in

non-

proliferatin

g

population

[5]

DOM-1 16 µM
IFN-γ,

TNF-α

No

significant

effect

[5]

Human

Intestinal

- DON 2.1 µM CXCL8 (IL-

8)

Increased

secretion

[6]
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Caco-2

cells

DOM-1
up to 8.4

µM

CXCL8 (IL-

8)

No

significant

effect

[6]

Table 3: Effect on Cell Viability

Cell Line Compound Concentration
Effect on
Viability

Citation

Mouse

Macrophages

(RAW 264.7)

DON >0.84 µM

Reduction (not

always

statistically

significant at

lower doses)

[3]

DOM-1 up to ~28 µM No reduction [3]

Porcine Intestinal

Cells (IPEC-1)
DON 0.9 µmol/L

Significant

decrease
[3][4]

DOM-1 - No effect [3][4]

Human Liver

Cells (HepG2)
DON 0.9 µmol/L

Significant

decrease
[3][4]

DOM-1 - No effect [3][4]

Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of DON and

DOM-1's immunomodulatory effects.

Cell Viability Assay (WST-1 Assay)
Objective: To assess the cytotoxicity of DON and DOM-1 on different cell lines.
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Cell Lines: Mouse macrophage cell line (RAW 264.7), porcine intestinal epithelial cell line

(IPEC-1), human liver cancer cell line (HepG2).[3][4]

Procedure:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

The culture medium is replaced with fresh medium containing various concentrations of

DON (e.g., 0.2–3.5 µmol/L) or DOM-1 (e.g., 0.2–228 µmol/L). A vehicle control (e.g., sterile

water) is included.[3]

For experiments with immune stimulation, a stimulating agent like LPS (1 µg/mL) is added

concurrently.[3]

Cells are incubated for a specified period (e.g., 24 hours).

Following incubation, the WST-1 reagent is added to each well and incubated for a further

1-4 hours.

The absorbance is measured at 450 nm using a microplate reader. The absorbance is

directly proportional to the number of viable cells.

Results are expressed as a percentage of the viability of the control cells.

Immune Cell Proliferation Assay (Flow Cytometry)
Objective: To measure the effect of DON and DOM-1 on the proliferation of lymphocytes.

Cells: Porcine Peripheral Blood Mononuclear Cells (PBMCs).[1]

Procedure:

PBMCs are isolated from whole blood using density gradient centrifugation.

Cells are stained with a proliferation dye (e.g., violet proliferation dye) according to the

manufacturer's instructions. This dye binds to cellular proteins and its fluorescence is

halved with each cell division.
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Stained cells are cultured in the presence of a mitogen like Concanavalin A (ConA) to

stimulate T-cell proliferation, or R848/Pam3Cys-SKKKK to stimulate B-cell proliferation.[1]

Various concentrations of DON (e.g., 0.1–1.6 µM) and DOM-1 (e.g., 16 µM) are added to

the cultures.[7]

Cells are incubated for a period of 4-5 days.

After incubation, cells are harvested and stained with fluorescently-labeled antibodies

specific for immune cell surface markers (e.g., CD3, CD4, CD8 for T-cells; CD21, IgM, IgG

for B-cells). A live/dead stain is also included to exclude dead cells from the analysis.[1][7]

The fluorescence of the cells is analyzed by flow cytometry. Proliferating cells are

identified as distinct populations with successively halved fluorescence intensity of the

proliferation dye.

Cytokine Production Analysis (ELISA and Intracellular
Staining)

Objective: To quantify the effect of DON and DOM-1 on the production of cytokines and other

inflammatory mediators.

Cells: Mouse Macrophages (RAW 264.7) or Porcine PBMCs.

Procedure (ELISA for secreted cytokines):

Cells (e.g., RAW 264.7) are cultured and stimulated with LPS (1 µg/mL) in the presence of

different concentrations of DON or DOM-1 for a set time (e.g., 24 hours).[3]

The cell culture supernatant is collected.

The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified

using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the

manufacturer's protocol.[3]

Procedure (Intracellular Staining for Flow Cytometry):
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Porcine PBMCs are stimulated with ConA in the presence of DON or DOM-1 for several

days.[5]

In the final hours of culture, a protein transport inhibitor (e.g., Brefeldin A) is added to

cause cytokines to accumulate inside the cells.

Cells are harvested and first stained for surface markers (e.g., CD4, CD8).

Cells are then fixed and permeabilized to allow antibodies to enter the cell.

Intracellular staining is performed using fluorescently-labeled antibodies against specific

cytokines (e.g., IFN-γ, TNF-α).[5]

The percentage of cytokine-producing cells within specific lymphocyte populations is

determined by flow cytometry.

Signaling Pathways and Experimental Workflows
The distinct immunomodulatory effects of DON and DOM-1 are rooted in their fundamental

structural differences, which dictate their ability to interact with cellular machinery.

Signaling Pathway of Deoxynivalenol (DON)
DON's primary mechanism of action is the inhibition of protein synthesis through its binding to

the 60S ribosomal subunit. This triggers a ribotoxic stress response, leading to the activation of

Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK1/2, and JNK.[8] These

kinases, in turn, can modulate the expression of genes involved in the immune response, such

as those for pro-inflammatory cytokines.[8][9]
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DON's mechanism of action via the ribotoxic stress response.
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Comparative Inactivity of DOM-1
DOM-1 lacks the epoxide ring that is crucial for DON's binding to the ribosome. Consequently,

it does not induce a ribotoxic stress response and fails to activate the downstream MAPK

signaling cascade at physiologically relevant concentrations. This molecular difference is the

primary reason for its significantly lower toxicity and lack of immunomodulatory activity

compared to DON.
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Endpoint Analysis
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References

1. Effect of DON and ZEN and their metabolites DOM-1 and HZEN on B cell proliferation and
antibody production - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1670184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670184?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10915041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10915041/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Deoxynivalenol Affects Proliferation and Expression of Activation-Related Molecules in
Major Porcine T-Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

3. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxy-
deoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Deoxynivalenol Has the Capacity to Increase Transcription Factor Expression and
Cytokine Production in Porcine T Cells - PMC [pmc.ncbi.nlm.nih.gov]

6. Deoxynivalenol and Its Modified Forms: Are There Major Differences? - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2
- PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparing the immunomodulatory effects of DON and
DOM-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670184#comparing-the-immunomodulatory-effects-
of-don-and-dom-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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